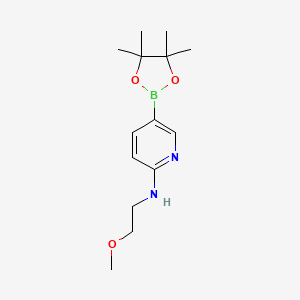

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(17-10-11)16-8-9-18-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJGNHFQRLHXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (CAS No. 1251949-08-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula and a molecular weight of 278.16 g/mol. Its structure includes a pyridine ring and a boronate group that significantly contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1251949-08-2 |

| Molecular Formula | C14H23BN2O3 |

| Molecular Weight | 278.16 g/mol |

| Purity | 95% |

| Appearance | N/A |

The biological activity of N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is primarily attributed to its ability to participate in cross-coupling reactions. The boronate ester group is particularly reactive in these reactions, allowing for the formation of new carbon-carbon bonds. This property is crucial in the synthesis of biologically active molecules.

Biological Activity

Research indicates that compounds containing boronate esters exhibit various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. For instance, it has been shown to affect MYC expression in hematologic cancer cell lines .

- Antiviral Properties : Some derivatives of boron-containing compounds have demonstrated antiviral activity against β-coronaviruses, including SARS-CoV-2. This suggests potential applications in developing antiviral therapies .

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression and viral replication. The mechanism often involves binding to the ATP-binding site of these enzymes .

Case Studies

Several studies have explored the efficacy of similar compounds with boronate groups:

- Study on Anticancer Activity : A study reported that related compounds showed marked antiproliferative effects on various cancer cell lines. These compounds were found to modulate MYC expression levels significantly .

- Antiviral Research : Research focused on CSNK2 inhibitors revealed that modifications similar to those found in the pyridine-boronate structure can enhance antiviral efficacy against coronaviruses .

Scientific Research Applications

Medicinal Chemistry

Targeting Kinases and Other Enzymes

This compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation. The incorporation of the boron moiety enhances the compound's ability to interact with biological targets. For instance, it has shown promise in inhibiting specific kinases involved in cancer progression and other diseases.

Case Study: Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit anti-cancer properties by selectively inhibiting tumor cell proliferation. A study demonstrated that the compound effectively reduced the viability of cancer cells in vitro while sparing normal cells, suggesting a targeted therapeutic approach .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine serves as a versatile reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boron atom allows for efficient coupling with aryl halides to produce biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactivity in Suzuki Coupling

Materials Science

Development of Functional Materials

The compound's boron-containing structure makes it an excellent candidate for developing functional materials such as polymers and nanocomposites. Its ability to form stable complexes with various substrates enables the creation of materials with tailored properties.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a series of conjugated polymers using N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine as a building block. These polymers demonstrated enhanced electrical conductivity and photoluminescent properties suitable for applications in organic electronics and solar cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of 5-boronated pyridin-2-amines, which vary in amine substituents and additional ring modifications. Below is a detailed comparison with key analogs:

Substituent Variations on the Amine Group

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Benzyl group replaces 2-methoxyethyl.

- Properties : Increased lipophilicity (logP ~3.2) compared to the target compound (estimated logP ~2.5) due to the aromatic benzyl group. This analog is commonly used in aryl coupling reactions but may exhibit lower aqueous solubility .

- Synthesis : Prepared via Buchwald-Hartwig amination or direct coupling of benzylamine with bromopyridine boronate esters .

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Methyl group on the amine.

- Properties : Lower molecular weight (234.10 g/mol vs. target compound’s ~277.2 g/mol) and reduced steric hindrance, facilitating faster cross-coupling kinetics. Hazard profile includes irritancy (H315, H319) .

- Applications : Intermediate for kinase inhibitors, as seen in derivative 23 (), which showed potent activity in biochemical assays .

N-(Cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 35) Structure: Cyclopropylmethyl substituent. Synthesis: Synthesized via Pd-catalyzed borylation of 4-bromo-N-(cyclopropylmethyl)pyridin-2-amine (89% yield) .

Modifications on the Pyridine Ring

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Structure : Chlorine at the 3-position and methylamine at the 2-position.

- Properties : The electron-withdrawing chlorine atom reduces electron density on the pyridine ring, slowing Suzuki coupling rates compared to unsubstituted analogs. Molecular weight: 268.55 g/mol .

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Comparative Data Table

Preparation Methods

Starting Materials

- 5-Halo-N-(2-methoxyethyl)pyridin-2-amine (typically 5-bromo or 5-chloro derivative)

- Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer)

- Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)

- Base (commonly potassium acetate)

- Solvent (1,4-dioxane or similar aprotic solvent)

- Inert atmosphere (nitrogen or argon)

Reaction Conditions

- Temperature: 80–100 °C

- Time: 12 hours typical

- Atmosphere: Inert (N2 or Ar)

- Stirring to ensure homogeneity

Reaction Mechanism Summary

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to afford the aryl boronate ester.

Representative Experimental Procedure

| Step | Reagents and Conditions | Details |

|---|---|---|

| 1 | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine (1 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2 eq), Pd(dppf)Cl2 (5 mol%) | Dissolved in 1,4-dioxane (sufficient volume) under nitrogen atmosphere |

| 2 | Heat mixture to 100 °C and stir for 12 hours | Reaction progress monitored by LCMS or TLC |

| 3 | Cool reaction, filter to remove catalyst and salts | Concentrate filtrate under reduced pressure |

| 4 | Purify residue by silica gel chromatography | Eluent: petroleum ether/ethyl acetate gradient |

| 5 | Collect N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine as a yellow solid | Typical yield: 70–80% |

Data Summary of Preparation

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Yield | Approximately 70–80% |

| Purification | Silica gel column chromatography |

| Monitoring | LCMS, TLC |

Research Findings and Notes

- The choice of palladium catalyst and base is critical for high yield and purity. Pd(dppf)Cl2 combined with potassium acetate in dioxane is a well-established system for borylation of heteroaryl halides.

- The reaction requires an inert atmosphere to prevent catalyst deactivation.

- The N-(2-methoxyethyl) substituent can be introduced prior to borylation by nucleophilic substitution on 5-halo-2-aminopyridine, or alternatively, the borylation can be performed first followed by alkylation of the amino group.

- The boronate ester group is sensitive to moisture and air; thus, the product should be stored under inert conditions.

- The compound’s molecular weight is 278.16 g/mol, and it has the molecular formula C14H23BN2O3.

Comparative Table of Similar Preparations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.